5-(benzenesulfonyl)-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
1-ethyl-2-imino-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Properties
IUPAC Name |
5-(benzenesulfonyl)-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-3-23-18(21)16(28(26,27)14-7-5-4-6-8-14)11-15-19(23)22-17-10-9-13(2)12-24(17)20(15)25/h4-12,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUMICRHTGCIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-imino-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidine structure, followed by the introduction of the ethyl, imino, methyl, and phenylsulfonyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-imino-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-ethyl-2-imino-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-2-imino-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-imino-8-methyl-3-(phenylsulfonyl)-1H-pyrido[1,2-a]pyrimidin-5(2H)-one: A similar compound with a slightly different ring structure.
1-ethyl-2-imino-8-methyl-3-(phenylsulfonyl)-1H-pyrido[2,3-d]pyrimidin-5(2H)-one: Another related compound with variations in the fused ring system.
Uniqueness
1-ethyl-2-imino-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is unique due to its specific arrangement of functional groups and fused rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
5-(benzenesulfonyl)-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with notable biological activities. This article reviews its synthesis, structure, and biological effects, particularly focusing on its cytotoxic and antitumor properties.
Synthesis and Structural Characterization
The compound can be synthesized through various organic reactions involving benzenesulfonyl derivatives and triazatricyclo frameworks. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure of synthesized compounds.
Table 1: Summary of Synthesis Techniques
| Technique | Description |
|---|---|
| NMR Spectroscopy | Used to confirm molecular structure and purity |
| X-ray Crystallography | Provides detailed structural information |
| IR Spectroscopy | Identifies functional groups present in the compound |
Cytotoxicity Testing
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The MTT assay is commonly used to evaluate the antiproliferative effects of these compounds.
Case Study: Antitumor Activity
In a study evaluating the cytotoxic effects against renal adenocarcinoma (769-P), liver cancer (HepG2), and lung squamous cell carcinoma (H2170) cell lines, the compound showed promising results:
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| 769-P | 1.94 | Most sensitive to treatment |
| HepG2 | 15.00 | Moderate sensitivity |
| H2170 | 20.00 | Lower sensitivity |
| Vero (control) | 108.93 | High toxicity observed |
These results indicate that the compound may selectively inhibit cancer cell proliferation while affecting normal cells at higher concentrations.
The biological activity of this compound is attributed to its ability to interfere with cellular processes involved in proliferation and survival of cancer cells. It may exert its effects through:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation in cancer cells.
- Induction of Apoptosis : The compound may trigger programmed cell death pathways, leading to reduced tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
